N-Octyl-D-gluconamide N-Octyl-D-gluconamide
Brand Name: Vulcanchem
CAS No.: 18375-61-6
VCID: VC21031499
InChI: InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21)/t10-,11-,12+,13-/m1/s1
SMILES: CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Molecular Formula: C14H29NO6
Molecular Weight: 307.38 g/mol

N-Octyl-D-gluconamide

CAS No.: 18375-61-6

Cat. No.: VC21031499

Molecular Formula: C14H29NO6

Molecular Weight: 307.38 g/mol

* For research use only. Not for human or veterinary use.

N-Octyl-D-gluconamide - 18375-61-6

Specification

CAS No. 18375-61-6
Molecular Formula C14H29NO6
Molecular Weight 307.38 g/mol
IUPAC Name (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octylhexanamide
Standard InChI InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21)/t10-,11-,12+,13-/m1/s1
Standard InChI Key KTMBZDQOFPBYBL-FVCCEPFGSA-N
Isomeric SMILES CCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
SMILES CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Canonical SMILES CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O

Introduction

Chemical Identity and Basic Information

N-Octyl-D-gluconamide (CAS #18375-61-6) is an organic compound with the molecular formula C14H29NO6 and a molecular weight of 307.38300 . It is also known by several synonyms including (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octylhexanamide, EINECS 242-254-7, and N-octyl-gluconamide . Structurally, the compound consists of a hydrophilic D-gluconamide head group connected to a hydrophobic octyl chain through an amide bond, giving it amphiphilic characteristics that are central to its behavior in solution and solid states.

Structural Features

The molecule exhibits an interesting combination of functional groups, with the pentahydroxy hexanamide portion providing multiple hydrogen bonding sites, while the octyl chain contributes hydrophobic interactions. This dual nature enables the compound to self-assemble into various supramolecular structures depending on environmental conditions . The specific stereochemistry represented by the (2R,3S,4R,5R) configuration is critical to its conformational behavior and self-assembling properties.

Physical and Chemical Properties

N-Octyl-D-gluconamide possesses a range of distinctive physical and chemical properties that make it valuable for various applications. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of N-Octyl-D-gluconamide

PropertyValue
Molecular Weight307.38300 g/mol
Density1.207 g/cm³
Boiling Point631.5°C at 760 mmHg
Flash Point335.7°C
Exact Mass307.19900
Vapor Pressure1.34E-18 mmHg at 25°C
Index of Refraction1.525
PSA130.25000

The compound demonstrates remarkable thermal stability as evidenced by its high boiling and flash points . This stability contributes to its versatility in applications requiring elevated temperatures. The compound's density of 1.207 g/cm³ indicates that it is denser than water, while its extremely low vapor pressure (1.34E-18 mmHg at 25°C) suggests minimal volatility under standard conditions .

Solubility and Solution Behavior

The amphiphilic nature of N-Octyl-D-gluconamide leads to interesting solubility behaviors in different solvents. The compound exhibits limited solubility in cold water but becomes more soluble in hot water. It also shows good solubility in polar organic solvents such as methanol, which is commonly used for its recrystallization . In aqueous solutions, this compound can form various supramolecular structures including gels, fibers, and other self-assembled entities due to the interplay between hydrogen bonding and hydrophobic interactions .

Synthesis Methods

Laboratory Synthesis

The most common synthesis route for N-Octyl-D-gluconamide involves the reaction of D-glucono-1,5-lactone with octylamine. A detailed synthesis procedure involves dissolving D-glucono-1,5-lactone (2.00 g, 11.2 mmol) by refluxing in 40 ml methanol, followed by the addition of n-octylamine (2.25 g, 17.4 mmol) . The reaction is typically carried out in a dry argon atmosphere with the mixture stirred for approximately 95 minutes at 80°C. The precipitate is then purified by recrystallization from methanol, with reported yields of around 79% (2.71 g, 8.81 mmol) .

This synthesis can be represented by the following reaction scheme:

  • D-glucono-1,5-lactone + n-octylamine → N-Octyl-D-gluconamide

The reaction mechanism involves nucleophilic attack of the amine on the lactone, leading to the formation of the amide bond. The stereochemistry of the original D-glucono-1,5-lactone is preserved in the final product, resulting in the specific (2R,3S,4R,5R) configuration.

Industrial Production

For industrial-scale production, the synthesis process may be adapted using continuous flow reactors and advanced purification techniques to enhance efficiency. The reaction conditions, including temperature, solvent selection, and reactant ratios, are carefully controlled to optimize yield and purity. High-purity N-Octyl-D-gluconamide can be obtained with yields up to 76% through cooling crystallization, centrifugal separation, washing with mixed solvents (notably avoiding methanol in some procedures), and appropriate drying methods .

Polymorphism and Structural Characteristics

One of the most fascinating aspects of N-Octyl-D-gluconamide is its structural polymorphism in the solid state. Research has identified three distinct solid modifications :

Polymorphic Forms

  • Monolayer Crystal (GA I): Features a head-to-tail linear arrangement of molecules. This form has been well-characterized by X-ray crystallography .

  • Bilayer Crystallites (GA II): Exhibits a head-to-head arrangement of molecular pairs .

  • Micellar Quadruple Helix (GA III): Forms a complex structure consisting of stacked elliptic arrangements of 24 molecules, which intertwine to create extended quadruple helices .

These polymorphic forms arise from the interplay between hydrogen bonding interactions in the sugar head group and hydrophobic/hydrophilic interactions with solvents during preparation .

Conformational Analysis

Advanced spectroscopic studies, particularly using rotational echo double resonance (REDOR) spectroscopy, have revealed important details about the molecular conformations in these polymorphic forms . Specifically, REDOR studies have measured magnetic dipolar couplings between 15N atoms (labeled) and neighboring 13C atoms (natural abundance) in the three solid modifications .

The research has shown that while the monolayer crystal (GA I) exhibits an all-trans conformation, both the fiber modification (GA II) and bilayer crystallites (GA III) show a distinct gauche bend at the C2-C3 bond, giving the molecules a characteristic "sickle" shape . This conformational difference significantly impacts the self-assembly behavior of the compound in different environments.

Table 2 summarizes the torsion angles determined for different polymorphic forms:

Table 2: Torsion Angles in Polymorphic Forms of N-Octyl-D-gluconamide

ModificationΨ3 (Degrees)Ψ4 (Degrees)
GA II+113° ± 15°+43° ± 15°; -113° ± 15°
-113° ± 15°-43° ± 15°; +113° ± 15°
GA III+100° ± 15°+53° ± 15°; -123° ± 15°
-100° ± 15°-53° ± 15°; +123° ± 15°

These conformational differences explain the varying supramolecular structures formed by N-Octyl-D-gluconamide under different conditions .

Applications and Significance

Self-Assembling Materials

The amphiphilic nature and unique conformational properties of N-Octyl-D-gluconamide make it particularly valuable for creating self-assembled nanofibrous materials . These materials can form various gels and fibers in water, with potential applications in drug delivery, cosmetics, and materials science .

Research has demonstrated that N-Octyl-D-gluconamide can be modified to create self-assembled nanofibrous materials. For example, N-octyl-D-gluconamide-6-benzoate has been synthesized to develop one-dimensional supramolecular hybrids with calcite, creating novel materials with unique structural properties .

Surfactant Properties

N-Octyl-D-gluconamide functions as a non-ionic surfactant with several advantages over ionic surfactants, including lower toxicity. Its surfactant properties stem from its amphiphilic structure, with the hydrophilic head group interacting with water and the hydrophobic tail orienting away from water. This behavior enables the compound to:

  • Form micelles above its critical micelle concentration

  • Stabilize emulsions of immiscible liquids

  • Reduce surface tension at interfaces

  • Facilitate the encapsulation of hydrophobic drugs within its micellar structure

Recent Research Developments

Spectroscopic Studies

Recent advances in spectroscopic techniques have provided deeper insights into the conformational behavior of N-Octyl-D-gluconamide. Studies using 15N-labeled and 13C natural abundance REDOR spectroscopy have enabled precise measurements of dipolar couplings and determination of molecular conformations in different polymorphic forms .

These studies have revealed that:

  • The 13C chemical shifts show significant differences between polymorphic forms, particularly for the sugar head group carbons .

  • The dipolar couplings measured range from 45 to 1220 Hz, correlating with carbon-nitrogen distances .

  • The assignment of 13C resonances differs between polymorphic forms, reflecting their distinct molecular conformations .

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